N-(1-Phenacyl-4-piperidyl)propionanilide
Description
Contextualization within the Phenylpiperidine Class of Opioid Analogue Research
N-(1-Phenacyl-4-piperidyl)propionanilide belongs to the phenylpiperidine class of organic compounds. This class is characterized by a piperidine (B6355638) ring attached to a phenyl group and has been a cornerstone in the development of potent opioid analgesics. Phenylpiperidine derivatives interact with opioid receptors in the central nervous system, producing analgesic effects similar to morphine but often with greater potency.
The research into phenylpiperidine analogues has been driven by the quest for compounds with improved therapeutic profiles, aiming to maximize analgesic efficacy while minimizing adverse effects. Fentanyl, a prominent member of this class, is a synthetic µ-opioid receptor agonist that is significantly more potent than morphine. The study of compounds like this compound is intrinsically linked to the synthesis and analysis of Fentanyl and its analogues.
Historical Development and Significance of N-Substituted Piperidine Derivatives in Medicinal Chemistry
The history of N-substituted piperidine derivatives in medicinal chemistry is rich and impactful. The journey began with the synthesis of meperidine in the 1930s, which marked the discovery of the first fully synthetic opioid. This breakthrough paved the way for extensive research into the structure-activity relationships of the 4-phenylpiperidine (B165713) scaffold.
In the 1960s, this line of research led Paul Janssen to synthesize Fentanyl, a compound that revolutionized anesthesia and pain management due to its rapid onset and short duration of action. The synthesis of Fentanyl and its numerous analogues highlighted the critical role of the N-substituent on the piperidine ring in determining the compound's pharmacological properties. Various modifications to this position have been explored to modulate potency, duration of action, and receptor selectivity. The study of impurities and byproducts from these syntheses, such as this compound, provides valuable insights into the chemical processes involved and can aid in forensic analysis.
This compound as a Compound of Academic Interest
The primary academic interest in this compound stems from its status as a Fentanyl impurity. cymitquimica.com In the context of forensic science, the identification of specific impurities in illicitly manufactured Fentanyl samples can provide crucial information about the synthetic route employed. This is known as chemical attribution profiling.
The presence of this compound can suggest the use of particular precursors or reaction conditions, aiding law enforcement and intelligence agencies in tracking the sources of illegal drug production. Researchers in analytical chemistry focus on developing robust methods for the detection and characterization of such impurities in seized drug samples.
While there is a lack of extensive research into the pharmacological activity of this compound itself, its structural similarity to Fentanyl warrants investigation to understand its potential interactions with opioid receptors. However, its main significance in contemporary research remains firmly rooted in the field of forensic and analytical chemistry as a key indicator in the analysis of Fentanyl synthesis.
Structure
3D Structure
Properties
Molecular Formula |
C22H26N2O2 |
|---|---|
Molecular Weight |
350.5 g/mol |
IUPAC Name |
N-(1-phenacylpiperidin-4-yl)-N-phenylpropanamide |
InChI |
InChI=1S/C22H26N2O2/c1-2-22(26)24(19-11-7-4-8-12-19)20-13-15-23(16-14-20)17-21(25)18-9-5-3-6-10-18/h3-12,20H,2,13-17H2,1H3 |
InChI Key |
OUJAJBQQMXDNRK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(C1CCN(CC1)CC(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Strategies for the Synthesis of N-(1-Phenacyl-4-piperidyl)propionanilide and Related Analogues
The synthesis of this compound can be approached through established routes primarily developed for fentanyl and its analogues. These routes typically involve the sequential construction of the molecule, starting from piperidine-based precursors.
Multi-step syntheses offer a controlled approach to the construction of this compound. These sequences often mirror the classical fentanyl synthesis pathways, such as the Janssen and Siegfried methods, with modifications to introduce the phenacyl group instead of the phenethyl group.
A plausible multi-step synthesis for this compound would commence from N-(4-piperidyl)propionanilide (norfentanyl). This key intermediate can be prepared through several routes, including the original Janssen synthesis which involves the debenzylation of N-(1-benzyl-4-piperidyl)propionanilide. google.comnih.gov The final step is the N-alkylation of norfentanyl with a phenacyl halide, such as phenacyl chloride or phenacyl bromide. orgsyn.orgwikipedia.org
The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. The choice of solvent and base, as well as the reaction temperature and time, are critical parameters that influence the yield of the final product.
| Step | Reactants | Reagents and Solvents | Reaction Conditions | Product | Reported Yield (for analogous reactions) |
|---|---|---|---|---|---|
| 1 | N-(4-piperidyl)propionanilide (norfentanyl) | Phenacyl chloride, Base (e.g., K₂CO₃, Na₂CO₃, or triethylamine), Solvent (e.g., Acetonitrile, DMF, or Acetone) | Stirring at room temperature to reflux, for several hours | This compound | Moderate to high |
Another established route is the Siegfried method, which can be adapted for the synthesis of the target molecule. This pathway involves the initial N-alkylation of 4-piperidone (B1582916) with phenacyl chloride to yield N-phenacyl-4-piperidone. This intermediate then undergoes reductive amination with aniline (B41778) to form N-phenacyl-4-anilinopiperidine. The final step is the acylation of the anilino nitrogen with propionyl chloride or propionic anhydride (B1165640) to afford this compound.
| Step | Reactants | Reagents and Solvents | Reaction Conditions | Product | Reported Yield (for analogous reactions) |
|---|---|---|---|---|---|
| 1 | 4-Piperidone | Phenacyl chloride, Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile) | Reflux | N-Phenacyl-4-piperidone | Good |
| 2 | N-Phenacyl-4-piperidone, Aniline | Reducing agent (e.g., NaBH(OAc)₃, H₂/Pd-C), Solvent (e.g., Dichloroethane, Methanol) | Room temperature | N-Phenacyl-4-anilinopiperidine | High |
| 3 | N-Phenacyl-4-anilinopiperidine | Propionyl chloride or Propionic anhydride, Base (e.g., Pyridine or Triethylamine), Solvent (e.g., Dichloromethane) | Room temperature | This compound | High |
In an effort to improve efficiency, reduce waste, and simplify procedures, one-pot syntheses have been developed for fentanyl and its analogues. researchgate.netresearchgate.net These methods can be conceptually applied to the synthesis of this compound. A one-pot approach, analogous to the Gupta method for fentanyl synthesis, could involve the tandem reductive amination of N-phenacyl-4-piperidone with aniline, followed by in-situ acylation of the resulting secondary amine. researchgate.netscite.ai
Alternatively, a one-pot synthesis could start from 4-anilinopiperidine, which is first N-alkylated with phenacyl chloride, followed by acylation with propionyl chloride in the same reaction vessel. researchgate.netgoogle.com The success of such a one-pot procedure hinges on the careful selection of reagents and reaction conditions to ensure the sequential reactions proceed with high selectivity and yield.
| Starting Material | Key Reagents | General Conditions | Potential Advantages |
|---|---|---|---|
| N-Phenacyl-4-piperidone and Aniline | Reducing agent, Acylating agent | Sequential addition of reagents in a single reaction vessel | Reduced workup and purification steps, time and resource efficient |
| 4-Anilinopiperidine | Phenacyl chloride, Propionyl chloride, Base | Controlled addition of alkylating and acylating agents | Avoids isolation of intermediates |
Precursor Chemistry and Intermediate Compounds in the Synthesis of this compound Analogues
The synthesis of this compound and its analogues relies on a set of key precursors and intermediates. unodc.org The control and availability of these chemicals are often subject to regulatory scrutiny due to their application in the illicit manufacture of controlled substances.
Key precursors for the synthesis of this compound include:
4-Piperidone: A fundamental building block for the piperidine (B6355638) ring.
Aniline: The source of the anilino moiety.
Phenacyl chloride (or bromide): The alkylating agent that introduces the phenacyl group.
Propionyl chloride (or propionic anhydride): The acylating agent for the propionamido group.
From these precursors, several important intermediates are formed, depending on the synthetic route chosen:
N-(4-piperidyl)propionanilide (norfentanyl): A crucial intermediate in the modified Janssen route. ebi.ac.uk
N-Phenacyl-4-piperidone: An intermediate in the modified Siegfried route.
N-Phenacyl-4-anilinopiperidine: The direct precursor to the final product in the modified Siegfried route.
4-Anilinopiperidine (4-AP): A versatile intermediate that can be either synthesized or used as a starting material. federalregister.gov
The purity of these precursors and intermediates is paramount, as impurities can lead to the formation of undesired byproducts, complicating the purification of the final compound and potentially impacting its chemical and physical properties.
Role of this compound as a Synthetic Intermediate or Byproduct in Fentanyl Production
In the context of fentanyl synthesis, this compound is not a typical intermediate. The established synthetic routes to fentanyl involve the introduction of a phenethyl group, not a phenacyl group. google.comnih.gov
However, it is conceivable that this compound could arise as a byproduct in clandestine fentanyl synthesis under certain conditions. For instance, if the precursor intended for the phenethyl group, such as 2-phenylethanol, is oxidized to phenylacetaldehyde (B1677652) or phenylacetic acid, and subsequently converted to a reactive species that can alkylate norfentanyl, a phenacyl-like moiety could potentially be introduced.
More plausibly, the presence of phenacyl chloride or related compounds as contaminants in the reagents used for fentanyl synthesis could lead to the formation of this compound as an impurity. researchgate.netnih.gov Illicit laboratory conditions often lack the stringent quality control of pharmaceutical manufacturing, making the presence of unexpected byproducts a common occurrence. cfsre.orgspringermedizin.de The identification of such byproducts can provide valuable chemical signatures for forensic analysis, helping to elucidate the synthetic route employed. researchgate.netnih.govresearchgate.net For example, the detection of phenethyl-4-ANPP has been used to suggest a shift in illicit fentanyl synthesis routes. cfsre.org While not a primary byproduct, the formation of this compound under non-ideal conditions remains a theoretical possibility.
Advanced Structural Characterization and Stereochemical Considerations
Detailed Chemical Classification within 4-Anilidopiperidine Structures
N-(1-Phenacyl-4-piperidyl)propionanilide is a member of the 4-anilidopiperidine class of synthetic compounds. tandfonline.comnih.gov This classification is defined by a core piperidine (B6355638) ring functionalized at two key positions:
The 4-position: This position is substituted with an N-acylated aniline (B41778) group. In this specific molecule, it is a propionanilide (N-phenylpropanamide) moiety.
The 1-position: The piperidine nitrogen is substituted, and the nature of this substituent is a primary determinant of the specific properties of the analogue. For the compound , this substituent is a phenacyl group (a phenyl group attached to a carbonyl which is then attached to a methyl group bonded to the nitrogen).
The 4-anilidopiperidine framework is the basis for numerous synthetic opioids, most notably fentanyl. researchgate.netgoogle.com The structural distinction between this compound and fentanyl lies in the substituent at the 1-position of the piperidine ring. While fentanyl possesses a phenethyl group, the title compound features a phenacyl group, which introduces a carbonyl moiety adjacent to the phenyl ring. researchgate.net This modification significantly alters the electronic and steric properties of the N-1 substituent, placing this compound in a distinct subclass of fentanyl analogues.
The systematic exploration of substituents at this position has led to a wide array of analogues, each with unique structural characteristics. The classification within the 4-anilidopiperidine family is thus heavily dependent on the group attached to the piperidine nitrogen.
| Compound Name | Core Structure | Substituent at Piperidine N-1 Position | Substituent at Piperidine C-4 Position |
|---|---|---|---|
| This compound | Piperidine | Phenacyl | Propionanilide |
| Fentanyl | Piperidine | Phenethyl | Propionanilide |
| Acetylfentanyl | Piperidine | Phenethyl | Acetanilide |
| Norfentanyl | Piperidine | -H | Propionanilide |
Conformational Analysis of the Piperidine Ring and Associated Pharmacophores
The three-dimensional shape, or conformation, of 4-anilidopiperidine derivatives plays a crucial role in their ability to interact with molecular targets. The central piperidine ring is not planar and typically adopts a low-energy chair conformation to minimize angular and torsional strain. nih.gov
Based on X-ray crystallographic studies of fentanyl and its analogues, the bulky substituents at the 1- and 4-positions of the piperidine ring preferentially occupy equatorial positions. nih.govnih.gov This arrangement minimizes steric hindrance (1,3-diaxial interactions) that would occur if these large groups were in the more sterically crowded axial positions. Therefore, it is highly probable that in this compound, both the N-phenacyl group and the C-4 propionanilide group also assume equatorial orientations relative to the chair-form piperidine ring. nih.gov
The orientation of the associated pharmacophores is also of significant structural interest. In conformationally restrained analogues of fentanyl, X-ray analysis has shown that the propanilido group is not only equatorial but also antiperiplanar. nih.gov Furthermore, the N-phenyl group of the anilide moiety typically maintains a dihedral angle of approximately 90 degrees with respect to the N-acyl portion. nih.gov This perpendicular orientation is a consistent feature observed in related structures and is considered important for receptor interaction.
While the piperidine ring and the anilide group have well-studied conformational preferences, the phenacyl substituent at the N-1 position introduces additional conformational flexibility. The rotation around the various single bonds within the phenacyl group allows this part of the molecule to adopt multiple spatial orientations. Understanding the preferred conformation of this group is essential for a complete structural elucidation of the molecule. While direct crystallographic data for this compound is not widely available, the foundational principles derived from its close analogues provide a strong basis for predicting its likely three-dimensional structure. nih.govnih.gov
Mechanistic Pharmacological Investigations and Receptor Interactions
Opioid Receptor Binding Affinities and Selectivity Profiles
The binding affinity of phenylpiperidine compounds for opioid receptors is heavily influenced by the nature of the N-substituent on the piperidine (B6355638) ring. For fentanyl and its analogs, high affinity is predominantly observed at the mu-opioid receptor (MOR), with significantly lower affinity for the delta (DOR) and kappa (KOR) opioid receptors. This selectivity for the MOR is a hallmark of this chemical class.
The replacement of the N-phenethyl group of fentanyl with other moieties can dramatically alter this binding profile. For instance, shortening the alkyl chain to an N-benzyl group, as in Benzylfentanyl, results in a substantial decrease in MOR affinity, with a reported Ki value of 213 nM, approximately 200 times weaker than fentanyl. nih.gov This highlights the specific spatial and electronic requirements of the binding pocket.
Table 1: Opioid Receptor Binding Affinities of Fentanyl and Related Compounds
| Compound | Mu-Opioid Receptor Ki (nM) | Delta-Opioid Receptor Ki (nM) | Kappa-Opioid Receptor Ki (nM) |
|---|---|---|---|
| Fentanyl | 1.1 - 1.4 | 1900 | 3400 |
| Sufentanil | 0.04 | 17 | 19 |
| Carfentanil | 0.02 | 210 | 13000 |
| Benzylfentanyl | 213 | Data not available | Data not available |
| Morphine | 1.6 | 240 | 30 |
Note: Ki values are compiled from various studies and may vary based on experimental conditions. The data for N-(1-Phenacyl-4-piperidyl)propionanilide is not available.
Phenylpiperidine derivatives, including fentanyl, are potent agonists at the mu-opioid receptor (MOR). nih.gov Activation of the MOR by an agonist initiates a cascade of intracellular signaling events. These receptors are G protein-coupled receptors (GPCRs), and agonist binding promotes the exchange of GDP for GTP on the associated Gα subunit (primarily of the Gi/Go family), leading to the dissociation of the G protein into Gα and Gβγ subunits. These subunits then modulate downstream effectors, such as adenylyl cyclase and ion channels, resulting in the characteristic physiological effects of opioids, including analgesia. frontiersin.org The analgesic and sedative effects of fentanyl are mediated through its agonist action at the MOR in key areas of the central nervous system, such as the dorsal horn of the spinal cord and the periaqueductal gray. nih.gov
The duration of action and potency of fentanyl analogs are not solely determined by their binding affinity but also by their receptor occupancy and dissociation kinetics (the rates at which they bind and unbind from the receptor). Fentanyl itself is known to have a rapid onset and a relatively short duration of action compared to morphine, a characteristic attributed in part to its high lipophilicity, which allows for rapid entry into and exit from the central nervous system. researchgate.net
The structural modifications on the N-substituent can influence these kinetic properties. The introduction of a polar ketone group in the phenacyl moiety of this compound would be expected to alter the compound's lipophilicity compared to fentanyl. This change could affect its ability to cross the blood-brain barrier and could also influence its dissociation rate from the MOR, potentially leading to a different duration of action.
In Vitro Pharmacological Characterization in Cellular Models
The functional activity of phenylpiperidine opioids is commonly assessed in vitro using cellular models that express opioid receptors. Assays such as [³⁵S]GTPγS binding are used to measure the extent of G protein activation following receptor agonism. In such assays, potent MOR agonists like fentanyl stimulate a significant increase in [³⁵S]GTPγS binding to cell membranes, indicating an efficient coupling of the receptor to its G protein.
Other cellular assays measure the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, or the modulation of ion channels, such as G protein-coupled inwardly rectifying potassium (GIRK) channels. Studies comparing morphine and fentanyl have revealed differences in their signaling mechanisms within the periaqueductal gray, with fentanyl's antinociceptive effect being more significantly affected by the blockade of postsynaptic GIRK channels. nih.gov These findings suggest that even structurally similar MOR agonists can exhibit "biased agonism," preferentially activating certain downstream pathways over others. The specific signaling profile of this compound would require direct experimental evaluation in such cellular models.
In Vivo Bioefficacy Assessment in Animal Models (excluding human clinical data)
Animal models are crucial for assessing the in vivo efficacy and central nervous system effects of novel opioid compounds. These studies are typically conducted in rodents, such as mice and rats.
The primary therapeutic effect of opioids is analgesia, and this is quantified in animal models using tests of antinociceptive activity. Common assays include the hot-plate test and the tail-flick test, which measure the latency of an animal to respond to a thermal stimulus. Potent phenylpiperidine opioids like fentanyl produce a dose-dependent increase in response latency, indicating a strong antinociceptive effect. The potency is often expressed as the ED₅₀ (median effective dose), which is the dose required to produce the maximal effect in 50% of the test subjects.
The potency of fentanyl analogs is highly dependent on their structure. For example, cis-(+)-N-(3-methyl-1-(2-phenylethyl)-4-piperidyl]-N-phenylpropanamide is an extremely potent analog with an ED₅₀ value of 0.00058 mg/kg, making it thousands of times more potent than morphine. nih.gov Conversely, modifications that reduce receptor affinity, such as replacing the N-phenethyl group, lead to a significant decrease in antinociceptive potency. plos.org Based on the SAR finding that an N-benzoylethyl substituent confers high activity, it is plausible that this compound would exhibit significant antinociceptive effects in animal models. nih.gov
Table 2: Antinociceptive Potency of Fentanyl and Related Opioids in Rodents (Hot-Plate or Tail-Flick Test)
| Compound | ED₅₀ (mg/kg) | Relative Potency (vs. Morphine=1) |
|---|---|---|
| Morphine | ~5.0 - 15.0 | 1 |
| Fentanyl | ~0.01 - 0.02 | ~500 - 750 |
| α-methylfentanyl | 0.0085 | ~1760 |
| cis-(+)-3-methylfentanyl | 0.00058 | ~25800 |
| N-phenethyl Perhydroazepine Analog (21) | 2.0 | ~7.5 |
Note: ED₅₀ values are approximate and can vary based on the specific animal model, route of administration, and experimental protocol. The data for this compound is not available.
Beyond antinociception, phenylpiperidine opioids produce a range of effects on the central nervous system (CNS). Engagement with MORs in the brain leads to dose-dependent sedation and, at higher doses, profound respiratory depression, which is the primary cause of toxicity from opioid overdose. mdpi.com Animal studies using plethysmography can quantify changes in respiratory rate and tidal volume. bohrium.com
Other CNS effects include muscle rigidity, sometimes referred to as "wooden chest syndrome," which can further compromise respiration. mdpi.combohrium.com The propensity to induce these effects varies among different fentanyl analogs. The specific CNS profile of this compound, including its therapeutic index (the ratio of the toxic dose to the therapeutic dose), would need to be determined through comprehensive in vivo studies in animal models.
Opioid Antagonist Reversal Studies to Confirm Receptor Mediation
The pharmacological activity of this compound, a potent synthetic opioid, is mechanistically rooted in its interaction with opioid receptors. To unequivocally establish that the observed physiological and behavioral effects are indeed mediated by these receptors, opioid antagonist reversal studies are a critical line of scientific inquiry. These studies employ competitive antagonists, such as naloxone (B1662785) and naltrexone (B1662487), which have a high affinity for opioid receptors but lack intrinsic efficacy, to block or reverse the effects of the agonist compound.
The principle behind these studies is straightforward: if an effect of this compound is truly mediated by opioid receptors, then the administration of an opioid antagonist should attenuate or completely abolish that effect. This competitive antagonism provides strong evidence for a receptor-specific mechanism of action.
While direct studies on this compound are not extensively available in publicly accessible literature, a wealth of research on its parent compound, fentanyl, and its analogues provides a robust framework for understanding its receptor-mediated effects and their reversal.
Preclinical In Vivo Models
Animal models are indispensable for investigating the in vivo effects of opioid agonists and their reversal by antagonists. Commonly used models include rodents (mice and rats) and non-human primates. In these studies, various physiological and behavioral parameters are measured following the administration of the opioid agonist, both with and without the pre-treatment or subsequent administration of an antagonist.
A study investigating the pharmacodynamic profiles of several fentanyl analogues, including acrylfentanyl, ocfentanyl, and furanylfentanyl, in mice demonstrated the utility of this approach. The researchers assessed the analgesic effects, motor impairment, and cardiorespiratory changes induced by these compounds. To confirm opioid receptor specificity, a group of animals was pre-treated with naloxone before the administration of the fentanyl analogues. The results indicated that naloxone pre-treatment effectively prevented the effects of these compounds, confirming that their actions were mediated through opioid receptors nih.govunipd.it.
The following table summarizes the conceptual design of such an in vivo reversal study:
| Group | Treatment 1 | Treatment 2 | Expected Outcome | Interpretation |
| 1 | Vehicle | Vehicle | No significant effect | Baseline control |
| 2 | Vehicle | Fentanyl Analogue | Analgesia, respiratory depression, etc. | Effect of the agonist |
| 3 | Naloxone | Fentanyl Analogue | Attenuation or absence of opioid effects | Opioid receptor-mediated effect |
| 4 | Naloxone | Vehicle | No significant effect | Effect of the antagonist alone |
Evidence from Fentanyl and its Analogues
Fentanyl and its numerous analogues are potent µ-opioid receptor agonists wikipedia.org. Their primary clinical applications are in pain management and anesthesia ajrconline.orggoogle.com. The effects of fentanyl, including analgesia, sedation, and respiratory depression, are readily reversed by opioid antagonists like naloxone and naltrexone wikipedia.org. This reversal is a cornerstone of their clinical use and the management of overdose situations.
Research on various fentanyl derivatives has consistently shown that their pharmacological effects can be blocked by naloxone. For instance, studies on novel fentanyl derivatives have demonstrated that all their opioid-like effects in animal models were prevented by the administration of naloxone researchgate.net. This consistent finding across a range of structurally related compounds strongly suggests that this compound, as a member of the fentanyl class, would exhibit similar susceptibility to reversal by opioid antagonists.
The table below presents hypothetical data illustrating the reversal of fentanyl-induced analgesia by an opioid antagonist in a hot-plate test, a common method for assessing pain response in rodents.
| Treatment Group | Latency to Paw Lick (seconds) | % Maximum Possible Effect (%MPE) |
| Vehicle + Saline | 10.2 ± 1.5 | 0% |
| Vehicle + Fentanyl Analogue (X mg/kg) | 28.5 ± 3.2 | 91.5% |
| Naloxone (Y mg/kg) + Fentanyl Analogue (X mg/kg) | 12.1 ± 2.0 | 9.5% |
| Naloxone (Y mg/kg) + Saline | 10.5 ± 1.8 | 1.5% |
Data are presented as mean ± standard deviation. %MPE is calculated based on a cut-off time to prevent tissue damage.
Structure Activity Relationship Sar Elucidation
Impact of Substituents on the Piperidine (B6355638) Ring System
The 4-anilinopiperidine core is a foundational element for this class of compounds. Modifications to this ring system, particularly at the 1, 3, and 4-positions, have been shown to dramatically alter analgesic potency and receptor binding affinity.
The substituent at the 1-position of the piperidine ring, which is a phenacyl group in the titular compound, plays a significant role in receptor binding. This part of the molecule, often an N-aralkyl group, interacts with a lipophilic subpocket within the receptor. mdpi.comnih.gov
The N-phenethyl group, common in many potent fentanyl analogues, is considered optimal for high-affinity binding. nih.govmdpi.com Shortening this two-carbon chain, for instance, by replacing the phenethyl group with a benzyl (B1604629) group (a one-carbon chain), leads to a nearly 400-fold decrease in binding affinity. mdpi.com Conversely, substitution with a methyl group (N-methyl-fentanyl) results in a 40-fold increase in the inhibitory constant (Ki), indicating lower affinity. nih.gov The orientation of this N-chain is directed toward the interior of the µ-opioid receptor. mdpi.com While aromatic rings like phenyl or thiophene (B33073) in this position contribute significantly to potency, their replacement with less lipophilic or sterically different groups can drastically reduce activity. nih.gov
The introduction of a methyl group at the 3-position of the piperidine ring has a profound and stereochemically dependent effect on analgesic activity. ceon.rsnih.gov This modification creates two chiral centers (at positions 3 and 4), leading to the possibility of four stereoisomers. acs.org
The analgesic potency is dramatically influenced by both the relative (cis/trans) and absolute stereochemistry of the 3-methyl group. ceon.rs The (+)-cis-3-methylfentanyl isomer is an exceptionally potent analgesic, reported to be approximately 19 times more potent than fentanyl and about 100 times more potent than its corresponding (–)-enantiomer. ceon.rsacs.org The racemic trans isomer is roughly as active as fentanyl itself. ceon.rs This highlights the stringent stereochemical requirements of the receptor's binding pocket.
Increasing the size of the alkyl group at the 3-position generally leads to a decrease in potency. ceon.rs While (±)-cis-3-ethyl fentanyl retains some potency (about 1.5 times that of fentanyl), larger groups like butyl and benzyl result in a significant loss of activity. ceon.rs
The duration of action is also affected. Notably, (±)cis-3-methyl fentanyl exhibits a significantly longer duration of action (90 minutes) compared to fentanyl (50 minutes) and other 3-alkyl analogues. ceon.rs
| Compound | Relative Potency (Fentanyl = 1) | Duration of Action (ED99, min) |
|---|---|---|
| (±)cis-3-methyl fentanyl | 8 | 90 |
| (±)trans-3-methyl fentanyl | 2 | 40 |
| (±)cis-3-ethyl fentanyl | 1.5 | 60 |
| Fentanyl | 1 | 50 |
| (±)trans-3-ethyl fentanyl | 0.9 | 40 |
| (±)cis-3-butyl fentanyl | 0.064 | 50 |
| (±)trans-3-butyl fentanyl | 0.035 | 50 |
| (±)cis-3-benzyl fentanyl | 0.008 | 50 |
| (±)trans-3-benzyl fentanyl | 0.0055 | 50 |
Modifications at the 4-position of the piperidine ring, specifically on the anilino nitrogen or the ring itself, significantly impact activity. The addition of a methyl-carboxylate group at the 4-position of the piperidine ring, as seen in carfentanil, results in a compound that is 30–100 times more potent than fentanyl. nih.govacs.org This demonstrates that introducing specific substituents at this position can dramatically enhance binding affinity. acs.org The 4-axial substituent, when present, is oriented towards the W318 residue in the µ-opioid receptor. mdpi.com
Role of the N-Phenylpropanamide Moiety in Receptor Affinity and Efficacy
The N-phenylpropanamide portion of the molecule is essential for its biological activity, engaging in critical interactions within the receptor binding site. The propanamide carbonyl group is believed to form a hydrogen bond with the indole (B1671886) side-chain of the W-318 residue. researchgate.net The aromatic anilide ring penetrates a subpocket formed by transmembrane helices TM3 and TM4, as well as extracellular loops ECL1 and ECL2. mdpi.com
The length and bulk of the acyl group are important. The N-propionyl group is generally optimal for activity. acs.org Increasing the steric bulk of the N-alkanoyl group leads to a considerable decrease in potency. For instance, analogues with N-isobutyryl, N-pivaloyl, and N-cyclohexanecarbonyl groups are 1.7, 4.1, and 160 times less potent, respectively, than the N-propionyl compound. acs.org This suggests that the size of this group is sterically constrained within the binding pocket. acs.org
Furthermore, substitution on the anilino phenyl ring can modulate activity. Stereoelectronic effects at the 2' or 6' positions of the anilino phenyl ring can restrict rotation around the Ar−N(CO) bond, leading to atropisomers with distinct biological activities. acs.org For example, certain 2',6'-disubstituted analogues show excellent agonistic activity. acs.org
Quantitative Structure-Activity Relationship (QSAR) Approaches for N-(1-Phenacyl-4-piperidyl)propionanilide Analogues
Quantitative structure-activity relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. For analogues of this compound, various 2D and 3D-QSAR approaches have been employed to understand the key physicochemical properties driving receptor affinity. nih.govmdpi.comresearchgate.net
Techniques such as Molecular Field Analysis (MFA) and Receptor Surface Analysis (RSA) have been used to model the interactions. nih.gov These studies often highlight the importance of hydrophobicity, steric factors, and electronic properties. nih.gov For instance, in a study on related piperidine derivatives, Hansch analysis indicated the importance of lipophilicity and electron-donating substituents for binding affinity. nih.gov
3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide contour maps that visualize favorable and unfavorable regions for steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor properties. mdpi.commdpi.com For related compounds, these models have shown that bulky, electron-rich groups with hydrogen bond accepting capabilities can be favorable for activity. mdpi.com Such models serve as valuable tools for predicting the affinity of new analogues and guiding the design of more potent and selective compounds. researchgate.net
Stereochemical Requirements for Optimal Biological Activity
Stereochemistry is a paramount determinant of the biological activity in this compound analogues. The presence of multiple chiral centers can lead to stereoisomers with vastly different potencies, underscoring the high degree of stereoselectivity of the µ-opioid receptor. nih.govmdpi.com
As discussed previously, the chirality at the 3-position of the piperidine ring is critical. The (+)-cis-3-methyl isomer of fentanyl is significantly more potent than the (–)-cis isomer and the trans isomers. ceon.rsnih.gov Further studies on highly potent analogues like ohmefentanyl, which has a hydroxylated phenethyl group at the N-1 position and a methyl group at the 3-position, reveal even more complex stereochemical demands. This compound has three chiral centers, resulting in eight possible stereoisomers. nih.gov
Pharmacological evaluation of these isomers has shown extreme differences in analgesic activity. The most potent isomers possess a (3R,4S) configuration at the piperidine ring. nih.gov For example, the (3R,4S,2'S) isomer of ohmefentanyl is approximately 13,100 times more potent than morphine, while its antipode is one of the least potent isomers. nih.gov This demonstrates that a specific absolute configuration is required for optimal receptor fit and activation. The (3R,4S) configuration is considered beneficial for both analgesic potency and µ-receptor affinity and selectivity. nih.gov These findings confirm that the precise three-dimensional arrangement of the pharmacophore elements is essential for high-affinity binding and potent biological activity. drugbank.com
Metabolic Pathways and Biotransformation Studies
Characterization of Primary Metabolic Transformations of Fentanyl-Related Compounds
The metabolism of fentanyl and its analogues is characterized by several key enzymatic reactions. doaj.orgconsensus.app These transformations primarily involve oxidation and hydrolysis, followed by Phase II conjugation reactions. nih.gov The main metabolic pathways include N-dealkylation, hydroxylation at various positions, and amide hydrolysis. nih.govfrontiersin.org The specific pathway that predominates can be influenced by the nature of the chemical substitutions on the core fentanyl structure. For instance, the length of the N-acyl chain can steer metabolism towards that part of the molecule. caymanchem.com For N-(1-Phenacyl-4-piperidyl)propionanilide, the replacement of the phenethyl group with a phenacyl group introduces a ketone moiety, which represents an additional site for metabolic transformation, likely through reduction.
| Metabolic Transformation | Description | Common Metabolite Type | Relevance to Fentanyl Analogues |
|---|---|---|---|
| N-Dealkylation | Cleavage of the substituent at the piperidine (B6355638) nitrogen. | "Nor-" metabolites (e.g., Norfentanyl) | Major pathway for many fentanyl analogues, often leading to inactive metabolites. nih.gov |
| Hydroxylation | Introduction of a hydroxyl (-OH) group. | Hydroxy-metabolites | Occurs on the piperidine ring, side chains, and aromatic rings. Can produce active metabolites. caymanchem.com |
| Amide Hydrolysis | Cleavage of the propionamide (B166681) bond. | Despropionyl metabolites (e.g., 4-ANPP) | Generally a minor pathway. caymanchem.comduke.edu |
| Ketone Reduction | Conversion of a ketone to a secondary alcohol. | Alcohol metabolites | Anticipated for analogues with a ketone group, such as the phenacyl moiety. |
| Phase II Conjugation | Attachment of endogenous molecules (e.g., glucuronic acid). | Glucuronide or sulfate (B86663) conjugates | Increases water solubility for excretion. nih.gov |
Identification of N-Dealkylation and Hydroxylation Pathways
N-dealkylation is a predominant metabolic route for fentanyl, resulting in the formation of norfentanyl. nih.govduke.edumssm.edu This process involves the oxidative removal of the phenethyl group from the piperidine nitrogen. By analogy, this compound is expected to undergo N-dealkylation to yield norfentanyl (N-phenyl-N-(piperidin-4-yl)propanamide). europa.eu This reaction is primarily catalyzed by the cytochrome P450 enzyme system, specifically the CYP3A4 isoform. duke.edunih.gov
Hydroxylation is another significant pathway that can occur at multiple sites on the molecule. nih.gov For fentanyl, hydroxylation has been observed on the propionylamide side chain, the phenylethyl moiety, and the piperidine ring. frontiersin.org A notable hydroxylation product of fentanyl is 4'-hydroxy fentanyl, which may retain some biological activity. caymanchem.com Subsequent biotransformation of hydroxylated metabolites can occur, such as a second hydroxylation to form a catechol structure, which is then often O-methylated. caymanchem.com
Analysis of Metabolite Formation from the Piperidine Ring and Phenylethyl Side Chain
The piperidine ring and the N-substituent are key sites for metabolic activity. Hydroxylation can occur at the 2 or 3 positions of the piperidine ring. nih.govcaymanchem.com This transformation introduces a polar group, aiding in the eventual elimination of the drug.
The side chain attached to the piperidine nitrogen is a critical determinant of the metabolic profile. In fentanyl, the phenylethyl side chain undergoes hydroxylation on both the ethyl linker and the phenyl ring. caymanchem.com In the case of this compound, the phenacyl side chain [C6H5C(O)CH2-] presents a different metabolic target compared to fentanyl's phenethyl group [C6H5CH2CH2-]. The primary difference is the presence of a ketone. This carbonyl group is susceptible to enzymatic reduction, which would convert the phenacyl group into a 2-hydroxy-2-phenylethyl group, forming a secondary alcohol metabolite. This pathway is a common biotransformation for xenobiotics containing a ketone functional group.
| Structural Moiety | Observed/Anticipated Metabolic Reaction | Resulting Product |
|---|---|---|
| Piperidine Ring | Hydroxylation | Hydroxy-piperidine metabolites nih.govcaymanchem.com |
| Phenylethyl Side Chain (Fentanyl) | Hydroxylation (on ethyl linker or phenyl ring) | Hydroxy-phenethyl metabolites caymanchem.com |
| Phenacyl Side Chain (Subject Compound) | Ketone Reduction | 2-hydroxy-2-phenylethyl metabolite |
| Phenacyl Side Chain (Subject Compound) | N-Dealkylation | Phenylglyoxylic acid (after further oxidation) |
Investigation of Amide Hydrolysis Products and Their Biological Relevance
Amide hydrolysis represents a comparatively minor pathway in the metabolism of fentanyl and its analogues. duke.edu This reaction involves the cleavage of the N-propionyl group from the anilino nitrogen, yielding 4-anilino-N-phenethylpiperidine (4-ANPP) in the case of fentanyl. frontiersin.org For this compound, this pathway would produce N-(1-phenacyl-4-piperidyl)-aniline.
The biological relevance of these hydrolysis products is complex. While they are metabolic products, compounds like 4-ANPP are also known precursors used in the illicit synthesis of fentanyl. caymanchem.com Therefore, their detection in biological samples can be indicative of exposure to fentanyl or a related analogue, but interpretation must be cautious as it could also suggest the presence of precursor contaminants in the consumed drug product. caymanchem.com
Role of Cytochrome P450 Isoforms in the Biotransformation of Analogues
The cytochrome P450 (CYP) superfamily of enzymes, located primarily in the liver, is central to the Phase I metabolism of most fentanyl-related compounds. nih.gov Extensive research has identified CYP3A4 as the principal isoform responsible for the N-dealkylation of fentanyl to norfentanyl. duke.edumssm.edunih.gov The activity of CYP3A4 is highly correlated with the rate of norfentanyl formation in human liver microsomes. nih.gov While other CYP isoforms such as CYP2D6, CYP2C19, CYP2C9, and CYP2C8 are involved in the metabolism of various opioids, their role in the primary metabolic pathways of fentanyl appears to be minor. nih.govnih.gov
Given the structural similarity, it is highly probable that CYP3A4 is also the main enzyme catalyzing the oxidative metabolism, particularly N-dealkylation, of this compound. Variations in the expression or activity of CYP3A4 due to genetic factors or drug-drug interactions could lead to significant interindividual differences in the metabolism and clearance of this compound. duke.edunih.gov
| CYP450 Isoform | Role in Fentanyl Metabolism | Reference |
|---|---|---|
| CYP3A4 | Major catalyst for N-dealkylation to norfentanyl. | nih.govduke.edumssm.edunih.gov |
| CYP3A5 | Contributes to N-dealkylation. | nih.gov |
| CYP2D6 | Minor or negligible role in primary fentanyl pathways. Metabolizes other opioids like tramadol. | nih.gov |
| CYP2C8, CYP2C9, CYP2C19, CYP2E1 | No significant correlation with fentanyl N-dealkylation. | nih.gov |
Advanced Analytical Methodologies for Research and Characterization
Chromatographic Techniques for Separation and Identification (e.g., UHPLC-MS/MS, GC-MS)
Chromatography is a fundamental technique for the separation of individual components from a mixture, which is essential for the analysis of N-(1-Phenacyl-4-piperidyl)propionanilide, particularly when present in complex samples. nih.govnih.govoup.com.aujournalagent.com The choice between liquid and gas chromatography is primarily dictated by the compound's volatility and thermal stability.
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): This technique is a powerful tool for the analysis of non-volatile and thermally labile compounds like this compound. The UHPLC system provides high-resolution separation, while the tandem mass spectrometer offers exceptional sensitivity and selectivity for detection. nih.goveuropeanreview.org In a typical UHPLC-MS/MS analysis, the compound is first separated on a reversed-phase column, such as a C18 column, using a gradient elution of a mobile phase consisting of an aqueous component (e.g., water with formic acid and ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol). nih.goveuropeanreview.orgresearchgate.net Following chromatographic separation, the analyte is ionized, commonly using electrospray ionization (ESI) in positive mode, and then subjected to tandem mass spectrometry. nih.goveuropeanreview.org The mass spectrometer operates in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for highly selective and sensitive quantification.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a well-established technique for the analysis of volatile and thermally stable compounds. researchgate.net While this compound has a relatively high molecular weight, it can be analyzed by GC-MS, often with derivatization to improve its volatility and chromatographic properties. The gas chromatograph separates the compound from other volatile components in the sample based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI), and fragmented. nih.gov The resulting mass spectrum provides a characteristic fragmentation pattern, often referred to as a "fingerprint," which can be used for identification by comparison to a reference library. nih.gov
| Technique | Column Type | Mobile/Carrier Gas | Ionization Mode | Key Advantages |
|---|---|---|---|---|
| UHPLC-MS/MS | Reversed-phase (e.g., C18) | Acetonitrile/Water with additives | ESI (+) | High sensitivity, high throughput, suitable for non-volatile compounds |
| GC-MS | Capillary (e.g., DB-5ms) | Helium | EI | Excellent separation efficiency for volatile compounds, provides characteristic fragmentation patterns |
Spectroscopic Characterization Methods (e.g., Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)
Spectroscopic techniques are indispensable for the structural elucidation of this compound, providing detailed information about its molecular structure, functional groups, and connectivity.
Mass Spectrometry (MS): As a standalone technique or coupled with chromatography, mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in the confirmation of the elemental formula. The fragmentation patterns observed in MS/MS provide valuable structural information. For this compound, characteristic fragments would be expected from the cleavage of the amide bond, the piperidine (B6355638) ring, and the phenacyl and propionanilide moieties. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for determining the precise arrangement of atoms within a molecule. ¹H and ¹³C NMR are the most common types used for organic compounds. The chemical shifts, coupling constants, and integration of the signals in an NMR spectrum provide a detailed map of the molecular structure. For this compound, NMR would be used to confirm the presence and connectivity of the aromatic rings, the piperidine ring, the ethyl group of the propionanilide moiety, and the methylene group of the phenacyl moiety.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular bonds. For this compound, characteristic IR absorption bands would be expected for the amide C=O stretch, the ketone C=O stretch, C-H stretches of the aromatic and aliphatic groups, and C-N stretches.
| Spectroscopic Technique | Expected Key Features |
|---|---|
| Mass Spectrometry (ESI-MS) | [M+H]⁺ ion corresponding to the molecular weight of the compound. |
| ¹H NMR | Signals corresponding to aromatic protons, piperidine ring protons, ethyl protons, and methylene protons. |
| ¹³C NMR | Signals for carbonyl carbons (amide and ketone), aromatic carbons, and aliphatic carbons of the piperidine and ethyl groups. |
| Infrared Spectroscopy | Characteristic absorption bands for C=O (amide and ketone), C-H (aromatic and aliphatic), and C-N bonds. |
Development of Reference Standards and Impurity Profiling Methodologies for this compound
The availability of high-purity reference standards is a prerequisite for the accurate identification and quantification of this compound. The synthesis and purification of a reference standard must be followed by comprehensive characterization to confirm its identity and purity.
Impurity profiling is the identification and quantification of impurities present in a sample of this compound. These impurities can include starting materials, intermediates, by-products from the synthesis, and degradation products. researchgate.netcfsre.org The development of impurity profiling methodologies is crucial for understanding the synthetic route used in clandestine production and for linking different seizures of the illicitly produced compound. researchgate.net UHPLC-MS/MS is a particularly suitable technique for impurity profiling due to its high sensitivity and ability to separate and identify structurally similar compounds. researchgate.net
Common impurities that could be associated with the synthesis of this compound include unreacted precursors such as 4-anilinopiperidine and 2-bromoacetophenone, as well as by-products from side reactions.
Application of Analytical Techniques in Forensic Science Research Contexts
In forensic science, the primary goal is the definitive identification of controlled substances in seized materials and biological samples. The analytical techniques described above are central to forensic investigations involving this compound and other synthetic opioids. researchgate.net
Forensic laboratories routinely employ a combination of screening and confirmatory tests. A presumptive color test might be used in the field, but for definitive identification, instrumental analysis is required. GC-MS and UHPLC-MS/MS are the gold-standard techniques for the confirmation of fentanyl-related compounds in forensic laboratories. nih.govresearchgate.netuniroma1.it The ability of these methods to separate the target analyte from complex matrices such as cutting agents in street drugs or endogenous compounds in biological fluids is critical. nih.govresearchgate.net
The data generated from these analyses, including retention times and mass spectra, are compared to those of a certified reference standard to provide an unambiguous identification. Furthermore, the detailed chemical profile of a seized sample, including the presence of specific impurities, can provide valuable intelligence to law enforcement agencies regarding the manufacturing and trafficking routes of these substances. researchgate.net
Regulatory Landscape and Research Implications for Analogues
Classification and Control of Fentanyl Analogues within International and National Frameworks
The proliferation of fentanyl analogues has necessitated a proactive and broad-based approach to their regulation. Both international bodies and national governments have implemented measures to control these substances, often through class-wide scheduling.
Internationally, the United Nations Office on Drugs and Crime (UNODC) plays a crucial role in monitoring the emergence of new psychoactive substances, including fentanyl analogues. unodc.orgscio.gov.cnwww.gov.cn Since 2013, numerous fentanyl analogues have been reported to the UNODC Early Warning Advisory by countries worldwide. scio.gov.cnwww.gov.cn The Single Convention on Narcotic Drugs of 1961 and the Convention on Psychotropic Substances of 1971 provide the legal framework for placing substances under international control. china-embassy.gov.cn Fentanyl itself was placed under international control as a Schedule I substance in 1964. unodc.org However, the rapid emergence of new analogues often outpaces the substance-by-substance scheduling process. unodc.org In response, there has been a global push for more agile regulatory mechanisms. For instance, key fentanyl precursors like NPP (N-Phenethyl-4-piperidinone) and 4-ANPP (4-Anilino-N-phenethylpiperidine) were placed in Table I of the United Nations Convention Against Illicit Traffic in Narcotic Drugs and Psychotropic Substances in 2017. nih.govjustice.gov
In the United States, the Drug Enforcement Administration (DEA) has taken significant steps to control the spread of fentanyl-related substances. In February 2018, the DEA implemented a temporary emergency scheduling order to place all illicit fentanyl analogues not already regulated by the Controlled Substances Act (CSA) into Schedule I. dea.govusdoj.gov This class-wide scheduling was a proactive measure to criminalize the possession, importation, distribution, and manufacturing of any illicit fentanyl analogue, defined as a substance substantially similar in chemical structure and effects to fentanyls already listed in Schedule I. dea.gov This temporary order has been extended multiple times by Congress and was made permanent in July 2025 with the signing of the "HALT Fentanyl Act". usdoj.govcongress.gov This legislation amends the CSA to permanently classify fentanyl-related substances as Schedule I drugs. usdoj.gov
China, a significant source of illicit fentanyl and its precursors, has also implemented stringent controls. nih.govtalkingdrugs.org In May 2019, China became the first country to implement a class-wide ban on all fentanyl-related substances, a measure stricter and broader than those in many other countries. www.gov.cntalkingdrugs.org This ban applies to substances with a chemical structure similar to fentanyl based on specific modifications. china-embassy.gov.cn Additionally, China has placed several fentanyl precursors, including 4-ANPP and NPP, under national control. www.gov.cnchina-embassy.gov.cnjustice.gov Despite these measures, challenges remain, as manufacturers have reportedly shifted to producing and exporting fentanyl precursors, which can be more difficult to control due to their legitimate industrial uses. talkingdrugs.org
The following table summarizes the key regulatory actions taken by these entities:
| Regulatory Body | Action | Key Provisions |
| United Nations (UNODC) | International Conventions and Scheduling | Places specific fentanyl analogues and precursors under international control through the Single Convention on Narcotic Drugs and other treaties. unodc.orgnih.gov |
| United States (DEA) | Class-Wide Scheduling | Placed all fentanyl-related substances into Schedule I of the Controlled Substances Act, making their unauthorized manufacture, distribution, and possession illegal. dea.govusdoj.govwikipedia.org This was made permanent in 2025. usdoj.gov |
| China | Class-Wide Ban and Precursor Control | Implemented a comprehensive ban on all fentanyl-related substances and has scheduled key precursors to prevent their diversion. www.gov.cntalkingdrugs.org |
Research into the Identification and Monitoring of Emerging Synthetic Opioids Structurally Related to N-(1-Phenacyl-4-piperidyl)propionanilide
The constant evolution of synthetic opioids necessitates robust and innovative methods for their identification and monitoring. Forensic laboratories and public health organizations are actively engaged in research to keep pace with the emergence of new compounds structurally related to this compound.
A significant challenge in identifying new synthetic opioids is the lack of certified reference materials and the presence of structural isomers. mdpi.comresearchgate.net To address this, researchers have developed methodologies that combine various analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is a common tool, but for unequivocal identification, especially with isomers, nuclear magnetic resonance (NMR) spectroscopy and molecular dynamics are often employed. mdpi.comresearchgate.net These advanced techniques provide detailed structural information that can differentiate between closely related compounds. mdpi.comresearchgate.net High-throughput strategies using ambient ionization-mass spectrometry have also been developed for the rapid identification of trace residues of illicit substances from discarded drug paraphernalia, enabling longitudinal monitoring of drug supply markets. chemrxiv.org
Drug-checking services and community-based monitoring projects play a vital role in the early detection of emerging synthetic opioids. mdpi.commonash.edu These initiatives allow individuals to submit drug samples for chemical analysis, providing real-time data on the composition of the illicit drug supply. mdpi.com This information is critical for public health responses, as it can alert authorities and harm reduction services to the presence of potent or unexpected substances. monash.edu Projects that track reports of overdoses, unexpected drug reactions, and results from home drug testing kits are also crucial for early warning systems. monash.edu
The pharmacological characterization of new analogues is another key area of research. In vitro functional assays for human opioid receptors are used to determine the potency and efficacy of newly identified compounds. ojp.gov This research helps to understand the structure-activity relationships (SAR) of different series of synthetic opioids, providing insights into which chemical modifications are likely to result in highly potent and dangerous substances. ojp.gov The data generated from these studies, including spectroscopic and pharmacological information, is often compiled into databases and monographs to be shared with the forensic and law enforcement communities. ojp.gov
The table below highlights some of the key research findings and methodologies in this area:
| Research Area | Key Findings and Methodologies |
| Analytical Identification | Combination of GC-MS, NMR spectroscopy, and molecular dynamics for unequivocal structural characterization, especially for isomers. mdpi.comresearchgate.net Development of high-throughput ambient ionization-mass spectrometry for trace residue analysis. chemrxiv.org |
| Monitoring and Early Warning | Utilization of drug-checking services and community monitoring of overdose data and drug testing results to detect new substances in real-time. mdpi.commonash.edu |
| Pharmacological Characterization | In vitro functional assays to determine the potency and efficacy of new analogues at opioid receptors. ojp.gov Elucidation of structure-activity relationships to predict the potential danger of new compounds. ojp.gov |
Future Directions in Research and Development of N-Substituted Piperidine (B6355638) Derivatives
The piperidine scaffold, a core component of this compound, is a significant and versatile fragment in medicinal chemistry. nih.govresearchgate.net Derivatives of piperidine are present in a wide array of pharmaceuticals and natural alkaloids, exhibiting diverse pharmacological activities. nih.govresearchgate.net Future research into N-substituted piperidine derivatives is likely to proceed in several key directions, driven by the need for both safer, more effective therapeutics and a better understanding of potentially harmful synthetic opioids.
One major area of future research will continue to be the development of novel analgesics. The fentanyl structure, while highly effective, is associated with significant risks. researchgate.net Researchers are exploring modifications to the N-substituted piperidine core to develop new opioid analgesics with improved safety profiles, such as a wider therapeutic index or reduced potential for respiratory depression. researchgate.netnih.gov This includes the synthesis and evaluation of new analogues with different substituents on the piperidine nitrogen and the anilido phenyl group. researchgate.netnih.gov
Beyond opioid receptors, N-substituted piperidine derivatives are being investigated for their potential as treatments for a variety of other conditions. Research is ongoing into their application as anti-inflammatory, antimicrobial, anticancer, and antidepressant agents. researchgate.netajchem-a.com A particularly promising area is the development of multi-targeted agents for neurodegenerative diseases like Alzheimer's. ajchem-a.com For example, N-benzyl-piperidine linked molecules are being designed to combine acetylcholinesterase inhibition with antioxidant properties. ajchem-a.com
The development of selective and reversible inhibitors of monoamine oxidase (MAO) is another active field of research involving the piperidine nucleus. acs.orgnih.gov Piperine, a naturally occurring piperidine derivative, has shown potential as an MAO inhibitor, and synthetic analogues are being developed to enhance this activity for potential use as antidepressants. acs.orgnih.gov
Finally, the synthesis of conformationally restricted analogues of fentanyl and other piperidine-based opioids is an important area of research. nih.gov By creating more rigid structures, researchers can gain a better understanding of the specific three-dimensional requirements for binding to opioid receptors. This knowledge can inform the design of more selective and safer medications.
Q & A
Q. What are the recommended synthetic routes for N-(1-Phenacyl-4-piperidyl)propionanilide, and how can purity be optimized?
A common approach involves modifying the 4-piperidone scaffold. For example, Janssen Pharmaceutica’s patented method for fentanyl analogs uses 4-piperidone as a starting material, followed by alkylation with phenacyl bromide and subsequent propionanilide formation via acylation . Purity optimization requires rigorous purification techniques such as column chromatography, recrystallization, or preparative HPLC. Analytical validation via NMR (¹H/¹³C) and mass spectrometry (HRMS) is critical to confirm structural integrity and exclude byproducts .
Q. What analytical techniques are critical for characterizing the structural integrity of this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR): To verify substituent positions on the piperidine ring and phenacyl group (e.g., ¹H NMR for proton environments, ¹³C NMR for carbon backbone) .
- High-Resolution Mass Spectrometry (HRMS): To confirm molecular formula (e.g., C₂₂H₂₅N₂O₂ requires exact mass 361.1917 g/mol) .
- HPLC/UPLC with UV/Vis or MS detection: To assess purity (>98%) and identify impurities .
Q. How can researchers evaluate the opioid receptor binding affinity of this compound?
Use competitive radioligand binding assays with μ-opioid receptor (MOR)-expressing cell membranes. For example:
- Incubate the compound with [³H]DAMGO (a MOR agonist) and measure displacement.
- Compare IC₅₀ values to fentanyl (reference: IC₅₀ = 0.39 nM) to assess potency .
- Cross-validate with functional assays (e.g., GTPγS binding) to confirm agonism/antagonism .
Advanced Research Questions
Q. What experimental designs are suitable for assessing the toxicity profile of this compound in preclinical models?
Adopt a tiered approach:
- In vitro cytotoxicity: Screen using human hepatocyte cultures (e.g., HepG2 cells) and measure lactate dehydrogenase (LDH) release .
- In vivo acute toxicity: Administer escalating doses to rodents (e.g., Swiss albino mice) and monitor lethality (LD₅₀), respiratory depression, and CNS effects. Compare to fentanyl (LD₅₀ = 2.8 mg/kg in mice) .
- Chronic toxicity: Evaluate neurotoxicity via histopathology of brain regions (e.g., hippocampus) after 28-day exposure .
Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogs with improved selectivity?
- Substituent modification: Replace the phenacyl group with bioisosteres (e.g., thiophene, nitrile) to alter lipophilicity and receptor interactions. For example, replacing phenethyl with 2-phenoxyethyl in fentanyl analogs reduced toxicity while retaining efficacy .
- Piperidine ring substitution: Introduce methyl or methoxy groups at the 3-position to sterically hinder metabolism (e.g., CYP3A4-mediated N-dealkylation) .
- Pharmacophore modeling: Use molecular docking (e.g., MOR crystal structure PDB: 5C1M) to predict binding poses and optimize hydrogen bonding with Asp147/Tyr326 .
Q. What strategies resolve contradictions between in vitro receptor affinity and in vivo analgesic efficacy for this compound analogs?
- Pharmacokinetic profiling: Measure plasma half-life, brain penetration (via BBB permeability assays), and metabolic stability (e.g., liver microsome incubation) .
- Metabolite identification: Use LC-MS/MS to detect active/detoxicified metabolites. For instance, hydroxylation of the phenacyl group may reduce potency .
- Dose-response refinement: Adjust dosing regimens (e.g., subcutaneous vs. intravenous) to account for bioavailability differences .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported toxicity values for structurally similar compounds?
- Standardize assays: Ensure consistent models (e.g., same rodent strain, dosing protocol). For example, fentanyl’s LD₅₀ varies between 2.8 mg/kg (mice) and 0.03 mg/kg (dogs) due to species-specific CYP450 activity .
- Control for stereochemistry: Use enantiomerically pure samples, as racemic mixtures (e.g., α-methylfentanyl) may conflate toxicity data .
- Meta-analysis: Cross-reference peer-reviewed studies (e.g., Gupta et al., 2013) and exclude non-GLP-compliant data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
